molecular formula C5H12ClNO3 B2783891 Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride CAS No. 1252016-17-3

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride

Cat. No. B2783891
M. Wt: 169.61
InChI Key: RWRAPPLHXTZDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride”, also known as MAP or MMAP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry. It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

The synthesis of “Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride” involves a reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .


Chemical Reactions Analysis

The aminooxy moiety in “Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride” can undergo an oximation reaction with a carbonyl group of either an aldehyde or a ketone . This reaction generates a robust oxime ether linkage . The propensity of the McLafferty rearrangement was greatly enhanced by oxygen at the b-position of silyl oxime ethers .

properties

IUPAC Name

methyl 2-aminooxy-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAPPLHXTZDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride

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